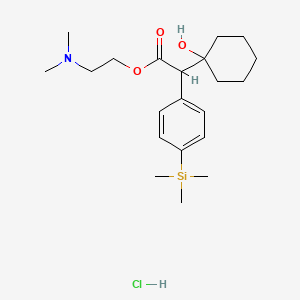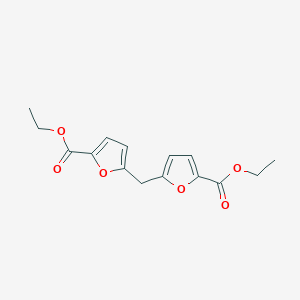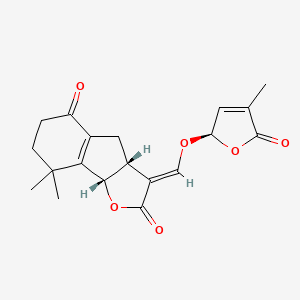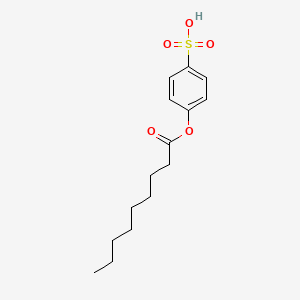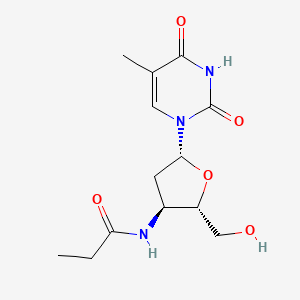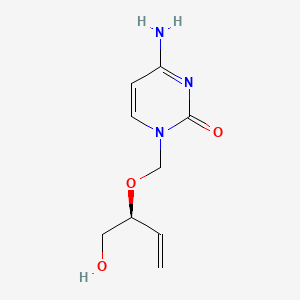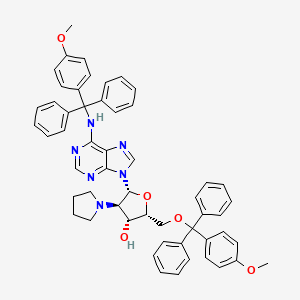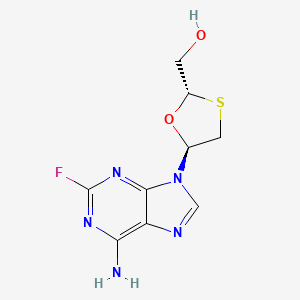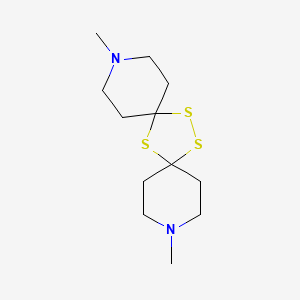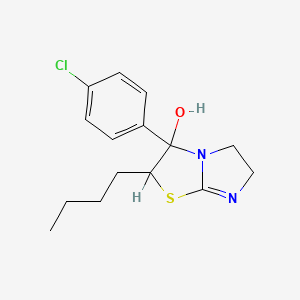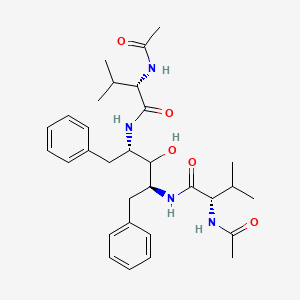
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes acetylvalylamino groups and diphenylpentanol moieties. Its synthesis and applications have been the subject of recent research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of acetylvalylamino derivatives, followed by their coupling with diphenylpentanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions is common .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .
化学反应分析
Types of Reactions
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2,4-bis(Acetylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Valylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-butanol
Uniqueness
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is unique due to its specific combination of acetylvalylamino and diphenylpentanol groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
129491-40-3 |
|---|---|
分子式 |
C31H44N4O5 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S,4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxy-1,5-diphenylpentan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H44N4O5/c1-19(2)27(32-21(5)36)30(39)34-25(17-23-13-9-7-10-14-23)29(38)26(18-24-15-11-8-12-16-24)35-31(40)28(20(3)4)33-22(6)37/h7-16,19-20,25-29,38H,17-18H2,1-6H3,(H,32,36)(H,33,37)(H,34,39)(H,35,40)/t25-,26-,27-,28-/m0/s1 |
InChI 键 |
OQQFEOFAYDAFJS-LJWNLINESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


